![molecular formula C21H20N4O3S2 B2543751 2-(5-((2-オキソベンゾ[d]チアゾール-3(2H)-イル)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)プロパン酸エチル CAS No. 847402-34-0](/img/structure/B2543751.png)
2-(5-((2-オキソベンゾ[d]チアゾール-3(2H)-イル)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)プロパン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is an intricate chemical compound known for its unique structure and diverse range of applications. The compound is characterized by its combination of benzo[d]thiazole, triazole, and thioester functional groups, which contribute to its rich chemical reactivity and potential in various fields of research.
科学的研究の応用
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate has significant potential across several fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Potential as a pharmaceutical intermediate.
Industry: : Applications in material science, particularly in the synthesis of advanced polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Synthesis of 2-oxobenzo[d]thiazole: : This can be achieved via the reaction of o-aminothiophenol with phosgene.
Formation of 4-phenyl-4H-1,2,4-triazole: : This step involves cyclization of appropriate hydrazine derivatives with phenyl acetic acid.
Condensation Reaction: : The benzo[d]thiazole and triazole components are linked through a thioether bond, typically formed by nucleophilic substitution reactions.
Esterification: : Finally, ethyl propanoate is introduced to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each of these steps for large-scale synthesis, focusing on yields, purity, and cost-effectiveness. Methods such as continuous flow synthesis could be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can modify the ketone group of the benzo[d]thiazole ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and thioester moiety.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Conditions for substitution vary widely depending on the desired transformation, with common reagents including halides, acids, and bases.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields alcohols or amines depending on the site of reduction.
Substitution: : Leads to a variety of derivatives with modified functional groups.
作用機序
The mechanism by which ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : The compound may interfere with enzymatic activity or receptor signaling, affecting cellular processes such as replication, transcription, and signal transduction.
類似化合物との比較
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate stands out due to its unique combination of functional groups. Similar compounds include:
Methyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate: : Differing by the methyl ester instead of ethyl.
Ethyl 2-((5-((2-hydroxybenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate: : Featuring a hydroxyl group instead of a ketone on the benzo[d]thiazole ring.
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate's unique structure and reactivity make it a subject of ongoing research and application in various scientific disciplines.
特性
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNHUBFONWQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)
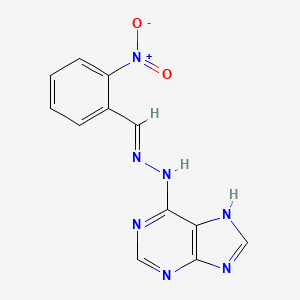
![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)
![3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2543675.png)
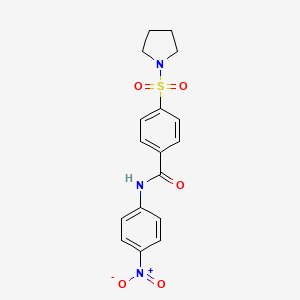
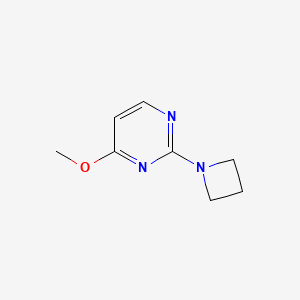
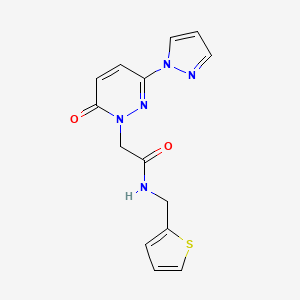
![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)
![4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2543681.png)
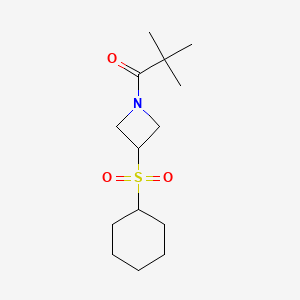
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2543686.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2543689.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)
